molecular formula C59H107N2NaO21 B8055950 Ganglioside GM3 (sodium salt)

Ganglioside GM3 (sodium salt)

Cat. No.: B8055950
M. Wt: 1203.5 g/mol
InChI Key: GGQRTSSCXQEZNW-BLVJLEROSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A ganglioside present in abnormally large amounts in the brain and liver due to a deficient biosynthetic enzyme, G(M3):UDP-N-acetylgalactosaminyltransferase. Deficiency of this enzyme prevents the formation of G(M2) ganglioside from G(M3) ganglioside and is the cause of an anabolic sphingolipidosis.

Scientific Research Applications

  • Ganglioside GM3 acts as a negative regulator of insulin signaling and is a potential therapeutic target for type 2 diabetes. Mice lacking GM3 ganglioside showed heightened sensitivity to insulin and were protected from high-fat diet-induced insulin resistance (Yamashita et al., 2003).

  • The use of GM3-magnetosome complexes significantly inhibits EGF-induced phosphorylation of the epidermal growth factor receptor, indicating its potential in cancer treatment (Guan et al., 2015).

  • GM3 has been found in various biological sources, such as mullet milt, where it exists in forms like GM3 lactone and GM3 methyl ester, providing insights into its structural diversity and potential applications (Zhu et al., 1999).

  • GM3 is a major ganglioside in human liver and a precursor for more complex gangliosides, facilitating large-scale synthesis for biosynthetic experiments (Seyfried et al., 1978).

  • GM3 gangliosides containing various sialic acid forms and fatty acyl chains have been synthesized, offering a method to explore their functions in greater detail (Yu et al., 2021).

  • GM-1 ganglioside, a derivative of GM3, enhances recovery of neurologic function after spinal-cord injury, suggesting its potential in neuroregenerative therapy (Geisler et al., 1991).

  • GM3 ganglioside is implicated as a key mediator in obesity-associated insulin resistance and type 2 diabetes mellitus (Lipina & Hundal, 2015).

  • Inhibitors of GM3 synthase, which is responsible for GM3 synthesis, have been identified, offering new avenues for treating diabetes and advancing ganglioside research (Yamanaka et al., 2020).

  • GM3 has antiangiogenic action and may possess therapeutic potential for reducing tumor angiogenesis (Mukherjee et al., 2008).

  • Silencing GM3 synthase in breast cancer cells significantly inhibits cell migration, invasion, and anchorage-independent growth, suggesting its role in cancer metastasis (Gu et al., 2008).

Properties

IUPAC Name

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H108N2O21.Na/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62;/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76);/q;+1/p-1/b32-30+;/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQRTSSCXQEZNW-BLVJLEROSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H107N2NaO21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.